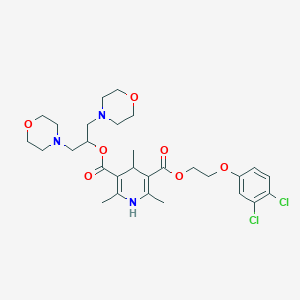

LAU-0901

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H39Cl2N3O7 |

|---|---|

Molecular Weight |

612.5 g/mol |

IUPAC Name |

3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C29H39Cl2N3O7/c1-19-26(28(35)40-15-14-39-22-4-5-24(30)25(31)16-22)20(2)32-21(3)27(19)29(36)41-23(17-33-6-10-37-11-7-33)18-34-8-12-38-13-9-34/h4-5,16,19,23,32H,6-15,17-18H2,1-3H3 |

InChI Key |

WZWJKBCMEZITJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)OC(CN2CCOCC2)CN3CCOCC3)C)C)C(=O)OCCOC4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

LAU-0901: A Potent Antagonist of the Platelet-Activating Factor Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LAU-0901, chemically identified as 2,4,6-Trimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid, is a novel and highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development with an interest in inflammatory and ischemic conditions.

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and neurotransmission.[1][3][4] In pathological conditions such as cerebral ischemia, PAF accumulates and contributes to neuronal damage and inflammation.[1][2] By blocking the PAF receptor, this compound has demonstrated significant neuroprotective effects in preclinical models, suggesting its therapeutic potential in conditions like ischemic stroke.[1][2][4][5]

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its therapeutic effects by specifically binding to and inhibiting the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[3][6] Activation of PAFR by PAF triggers a cascade of intracellular signaling events that contribute to inflammation and cellular injury. The binding of PAF to its receptor can activate both Gq and Gi proteins.[6] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream inflammatory responses.[7] By antagonizing the PAFR, this compound effectively blocks these downstream signaling pathways, thereby mitigating the pro-inflammatory and neurotoxic effects of PAF.[8]

Platelet-Activating Factor (PAF) Signaling Pathway

Caption: PAF Receptor Signaling and this compound Inhibition.

Preclinical Efficacy of this compound in Ischemic Stroke

This compound has been extensively evaluated in rodent models of focal cerebral ischemia, demonstrating robust neuroprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models of Middle Cerebral Artery Occlusion (MCAo).

Table 1: Effect of this compound on Infarct Volume in Rats (2-hour MCAo) [1][4][5]

| Treatment Group (Dose) | Administration Time | Reduction in Total Infarct Volume (%) |

| This compound (30 mg/kg) | 2 hours post-MCAo | 76 |

| This compound (60 mg/kg) | 2 hours post-MCAo | 88 |

| This compound (90 mg/kg) | 2 hours post-MCAo | 90 |

Table 2: Effect of this compound on Infarct Volume in Mice (1-hour MCAo) [1][4][5]

| Treatment Group (Dose) | Administration Time | Reduction in Total Infarct Volume (%) |

| This compound (15 mg/kg) | 1 hour post-MCAo | No significant reduction |

| This compound (30 mg/kg) | 1 hour post-MCAo | 29 |

| This compound (60 mg/kg) | 1 hour post-MCAo | 66 |

Table 3: Effect of this compound on Neurological Score in Rats [1][5]

| Treatment Group | Time Point | Improvement in Neurological Score |

| This compound (30, 60, 90 mg/kg) | 24, 48, 72 hours, and 7 days | Significant improvement vs. vehicle |

| This compound (60 mg/kg) | Day 1 | 29% improvement |

| This compound (60 mg/kg) | 30-day survival | 42% persistent improvement |

Table 4: Effect of this compound on Local Cerebral Blood Flow (LCBF) in Mice [1][4]

| Treatment Group (Dose) | Time Point | LCBF (% of baseline) |

| Vehicle | 6 hours post-MCAo | 41 |

| This compound (30 mg/kg) | 6 hours post-MCAo | 77 |

Table 5: Effect of this compound on Brain Edema in Rats [2]

| Edema Location | Day 1 Reduction (%) | Day 3 Reduction (%) | Day 7 Reduction (%) |

| Cortical | 36 | 27 | 34 |

| Subcortical | - | 20 | 22 |

Table 6: Cellular Effects of this compound in the Ischemic Brain (Rats, Day 7) [2]

| Cellular Marker | Region | Change vs. Vehicle (%) |

| Neuronal Survival (NeuN) | Subcortex | +95 |

| Neuronal Survival (NeuN) | Cortex | +114 |

| Reactive Astrocytes (GFAP) | Subcortex | +103 |

| Reactive Astrocytes (GFAP) | Cortex | +48 to +116 |

| Microglia/Macrophage Infiltration (ED-1) | Subcortex | -71 |

| Microglia/Macrophage Infiltration (ED-1) | Cortex | -83 to -90 |

Detailed Experimental Protocols

The primary model used to evaluate the neuroprotective effects of this compound is the transient Middle Cerebral Artery Occlusion (MCAo) model in rats and mice.

Transient Middle Cerebral Artery Occlusion (MCAo) Protocol in Rats

This protocol describes a common procedure for inducing focal cerebral ischemia.

-

Animal Preparation: Male Sprague-Dawley rats (280-360 g) are fasted overnight with free access to water. All procedures are approved by an Institutional Animal Care and Use Committee.[1]

-

Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 3.5% for induction, 1.5-2.0% for maintenance) in a mixture of oxygen and nitrous oxide.

-

Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Arterial blood gases, plasma glucose, and cranial temperature are monitored and maintained within normal physiological ranges.

-

Surgical Procedure for MCAo:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 poly-L-lysine-coated nylon suture is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The suture is left in place for 2 hours to induce ischemia.

-

-

Reperfusion: After 2 hours, the animal is briefly re-anesthetized, and the suture is withdrawn to allow reperfusion.

-

Drug Administration: this compound or vehicle (e.g., 45% cyclodextran) is administered intraperitoneally (i.p.) at the specified time after the onset of MCAo (e.g., 2 hours).[5]

-

Post-operative Care: Animals are allowed to recover and are monitored closely.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical Evaluation Workflow for this compound.

Neurobehavioral Assessment

A battery of sensorimotor tests is used to evaluate neurological deficits. A composite neurological score (e.g., normal score = 0, maximal score = 12) is often used, incorporating tests such as:[5]

-

Postural Reflex Test: Assessing the ability to resist a lateral push.

-

Forelimb Placing Tests: Evaluating sensorimotor integration by testing visual, tactile, and proprioceptive placing of the forelimbs.

Histopathology

At the end of the survival period, animals are euthanized, and brains are perfusion-fixed. Brains are sectioned and stained (e.g., with Nissl stain) to quantify the infarct volume. Immunohistochemistry is used to assess cellular changes, such as neuronal survival (NeuN), astrogliosis (GFAP), and microglial/macrophage infiltration (ED-1).[2]

Conclusion

This compound is a potent and selective PAF receptor antagonist with significant neuroprotective effects in preclinical models of ischemic stroke. The data presented in this guide demonstrate its ability to reduce infarct volume, improve neurological function, restore cerebral blood flow, and mitigate cellular damage. The detailed experimental protocols provide a framework for further investigation into the therapeutic potential of this compound. These findings strongly support the continued development of this compound as a promising therapeutic agent for ischemic stroke and potentially other conditions involving PAF-mediated pathology.

References

- 1. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superior Neuroprotective Efficacy of this compound, a Novel Platelet-Activating Factor Antagonist, in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Insights Into the Pathologic Roles of the Platelet-Activating Factor System - PMC [pmc.ncbi.nlm.nih.gov]

LAU-0901: A Novel Neuroprotective Agent in Cerebral Ischemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cerebral ischemia, a leading cause of death and long-term disability worldwide, presents a significant challenge in neurotherapeutics. The complex pathophysiology, characterized by excitotoxicity, oxidative stress, and a robust neuroinflammatory response, necessitates the exploration of novel treatment strategies. LAU-0901, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, has emerged as a promising neuroprotective agent in preclinical studies of ischemic stroke. This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflow.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that accumulates in the brain during ischemia-reperfusion injury.[1] Its overproduction triggers a cascade of detrimental events, including platelet and neutrophil activation, and pro-inflammatory signaling, all of which contribute to the exacerbation of brain damage.[1][2] this compound (2,4,6-Trimethyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylic Acid) acts as a competitive antagonist at the PAF receptor, thereby mitigating these harmful effects.[2][3] Preclinical evidence strongly suggests that this compound confers significant and enduring neuroprotection, making it a compelling candidate for further investigation in the context of ischemic stroke therapies.[1][3][4]

Quantitative Efficacy of this compound in Preclinical Models

Multiple studies utilizing rodent models of focal cerebral ischemia have demonstrated the potent neuroprotective effects of this compound. The data consistently show a dose-dependent reduction in infarct volume and a significant improvement in neurological outcomes.

Table 1: Dose-Dependent Reduction in Infarct Volume in Rats

| This compound Dose (mg/kg) | Total Corrected Infarct Volume Reduction (%) | Cortical Infarct Volume Reduction (%) | Subcortical Infarct Volume Reduction (%) | Reference |

| 30 | 76 | 93-98 | 79 | [1][2] |

| 60 | 88 | 93-98 | 78 | [1][2][3] |

| 90 | 90 | 93-98 | 77 | [1][2] |

Data from studies involving 2-hour middle cerebral artery occlusion (MCAo) in Sprague-Dawley rats.[1][2]

Table 2: Dose-Dependent Reduction in Infarct Volume in Mice

| This compound Dose (mg/kg) | Total Infarction Reduction (%) | Reference |

| 15 | Not significant | [1][2] |

| 30 | 29 | [1][2] |

| 60 | 66 | [1][2] |

Data from studies involving 1-hour MCAo in C57BL/6 mice.[1][2]

Table 3: Long-Term Neuroprotection and Functional Recovery in Rats

| Parameter | Vehicle | This compound (60 mg/kg) | % Improvement | Reference |

| Neurological Score Improvement (Day 1) | - | - | 29 | [3][5] |

| Neurological Score Improvement (30-day survival) | - | - | 42 | [3][5] |

| Non-infarcted Brain Tissue Loss (%) | 46.0 ± 10.3 | 16.3 ± 4.6 | - | [3][5] |

| Total Lesion Volume (mm³) | 68 ± 9 | 20 ± 6 | 70.6 | [3] |

| Tissue Loss (mm³) | 149 ± 18 | 67 ± 14 | 55.0 | [3] |

Data from a 30-day survival study following 2-hour MCAo in Sprague-Dawley rats.[3][5]

Table 4: Efficacy of this compound in Combination Therapy

| Treatment | Behavioral Improvement (Day 7) | Total Lesion Volume Reduction (%) | Reference |

| This compound (45 mg/kg) | 32-38% | 76-85% | [6] |

| This compound (60 mg/kg) | 32-38% | 76-85% | [6] |

| This compound (60 mg/kg) + AT-NPD1 (333 µg/kg) | 46% (at 3h) | 92-94% | [6] |

Data from a study investigating combination therapy with Aspirin-Triggered Neuroprotectin D1 (AT-NPD1).[6]

Experimental Protocols

The primary model used to evaluate the efficacy of this compound in cerebral ischemia is the transient Middle Cerebral Artery Occlusion (MCAo) model in rodents.

Middle Cerebral Artery Occlusion (MCAo) Model

Objective: To induce a focal cerebral ischemic event that mimics human stroke.

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[1][2][3]

Anesthesia: Animals are anesthetized, typically with isoflurane.[3][5]

Procedure:

-

A midline cervical incision is made, and the common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A poly-L-lysine-coated intraluminal nylon suture is introduced into the ECA stump and advanced into the ICA to occlude the origin of the Middle Cerebral Artery (MCA).[3][5]

-

The suture remains in place for a predetermined duration (e.g., 1 or 2 hours) to induce ischemia.[1][2]

-

Reperfusion is initiated by withdrawing the suture.

-

The cervical incision is closed, and the animal is allowed to recover.

Drug Administration:

-

This compound is typically dissolved in a vehicle such as 45% cyclodextran.[3][5]

-

Administration is performed via intraperitoneal (i.p.) injection at a specified time point after the onset of MCAo (e.g., 1 or 2 hours).[1][2][5]

Post-Operative Monitoring and Assessment:

-

Neurological Evaluation: A battery of behavioral tests is conducted at various time points post-MCAo to assess neurological deficits. This often includes evaluating postural reflexes, and visual and tactile placing reactions.[1][2]

-

Local Cerebral Blood Flow (LCBF): LCBF can be measured to assess the impact of treatment on blood flow restoration.[1] In mice treated with 30 mg/kg this compound, LCBF improved to 77% of baseline at 6 hours post-MCAo.[1][2]

-

Histopathology: At the end of the study period, animals are euthanized, and their brains are sectioned and stained (e.g., with Nissl stain) to quantify the infarct volume.[2][3] The infarct volume is often corrected for brain swelling.[2]

Signaling Pathways and Experimental Workflow

Mechanism of Action: PAF Receptor Antagonism in Cerebral Ischemia

Caption: this compound's mechanism of action in cerebral ischemia.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical experimental workflow for this compound evaluation.

Discussion and Future Directions

The preclinical data strongly support the potential of this compound as a neuroprotective agent for the treatment of ischemic stroke. Its mechanism of action, targeting the PAF receptor, effectively disrupts a key inflammatory pathway that contributes to secondary brain injury. The significant and lasting reduction in infarct volume and improvement in neurological function observed in rodent models are highly encouraging.[1][3][4]

Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound and to explore its therapeutic window in greater detail. Combination therapies, such as the co-administration of this compound with other neuroprotective agents like AT-NPD1, have shown synergistic effects and represent a promising avenue for future investigation.[6][7] The robust preclinical evidence provides a solid foundation for the potential translation of this compound into clinical trials for patients suffering from ischemic stroke.

Conclusion

This compound is a novel PAF receptor antagonist with demonstrated potent and sustained neuroprotective effects in preclinical models of cerebral ischemia. By inhibiting the pro-inflammatory cascade initiated by PAF, this compound significantly reduces infarct volume, improves neurological outcomes, and promotes neuronal survival.[4][8] The comprehensive data presented in this guide underscore the therapeutic potential of this compound and provide a strong rationale for its continued development as a treatment for ischemic stroke.

References

- 1. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superior Neuroprotective Efficacy of this compound, a Novel Platelet-Activating Factor Antagonist, in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Synergistic Neuroprotection by a PAF Antagonist Plus a Docosanoid in Experimental Ischemic Stroke: Dose-Response and Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

LAU-0901: A Technical Overview of a Novel Platelet-Activating Factor Receptor Antagonist

A Comprehensive Guide for Researchers and Drug Development Professionals

Foreword: This document provides an in-depth technical summary of the discovery and preclinical development of LAU-0901, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The information herein is compiled from publicly available scientific literature and patent filings. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PAF receptor antagonism.

Introduction to this compound

This compound, chemically identified as 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, is a novel small molecule that has demonstrated significant therapeutic potential in preclinical models of neurological and inflammatory disorders.[1][2][3] Developed through a collaboration between Louisiana State University Health Sciences Center and the Universidad de Alcala, Spain, this compound is a highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[2] PAF is a potent phospholipid mediator involved in a wide array of inflammatory processes, and its excessive production is implicated in the pathophysiology of conditions such as ischemic stroke and cancer.[1][4] By blocking the PAF receptor, this compound mitigates the downstream inflammatory and cytotoxic effects of PAF, positioning it as a promising candidate for further therapeutic development.

Discovery and Synthesis

Proposed Synthesis Pathway: Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction used to generate dihydropyridine structures. A plausible synthetic route for this compound would involve the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its therapeutic effects by acting as a selective antagonist at the Platelet-Activating Factor (PAF) receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events leading to inflammation, platelet aggregation, and cellular damage.

PAF Receptor Signaling Pathway

The binding of PAF to its receptor triggers the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in a variety of cellular responses, including the activation of mitogen-activated protein kinases (MAPKs) and the transcription of pro-inflammatory genes.

By competitively binding to the PAFR, this compound prevents the interaction of PAF with its receptor, thereby inhibiting the downstream signaling cascade. This blockade of PAF-mediated signaling is the primary mechanism underlying the neuroprotective and anti-inflammatory effects of this compound.

In Vitro Characterization

Note: Specific quantitative in vitro data for this compound, such as IC50 or Ki values from receptor binding assays, are not publicly available in the reviewed literature. The following section describes the general experimental protocols that would be used to characterize a compound like this compound.

PAF Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the PAF receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells endogenously expressing the PAF receptor (e.g., platelets or neutrophils) or from a cell line recombinantly overexpressing the human PAF receptor.

-

Radioligand Binding: A fixed concentration of a radiolabeled PAF receptor agonist (e.g., [3H]-PAF) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

PAF-Induced Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit PAF-induced intracellular calcium release.

Protocol:

-

Cell Culture and Loading: Cells expressing the PAF receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

PAF Stimulation: The cells are then stimulated with a fixed concentration of PAF.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader or a fluorescence microscope.

-

Data Analysis: The ability of this compound to inhibit the PAF-induced calcium response is quantified, and an IC50 value is determined.

Preclinical Development in Ischemic Stroke

This compound has been extensively studied in preclinical models of focal cerebral ischemia, where it has demonstrated robust neuroprotective effects.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAo)

The most common animal model used to evaluate the efficacy of this compound in stroke is the transient middle cerebral artery occlusion (MCAo) model in rats and mice.

Protocol:

-

Anesthesia: Animals (rats or mice) are anesthetized.

-

MCA Occlusion: The middle cerebral artery is occluded by inserting a filament into the internal carotid artery.

-

Occlusion Period: The filament is left in place for a defined period (typically 1-2 hours) to induce ischemia.

-

Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.

-

Treatment: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at various time points after the onset of MCAo.

-

Outcome Measures: The efficacy of this compound is assessed through neurological scoring, measurement of infarct volume via histology, and monitoring of local cerebral blood flow.[1][4][5]

Efficacy Data in Rodent Stroke Models

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models of ischemic stroke.

Table 1: Dose-Dependent Reduction of Infarct Volume by this compound in Rats [2][4]

| This compound Dose (mg/kg, i.p.) | Reduction in Total Infarct Volume (%) |

| 30 | 76 |

| 60 | 88 |

| 90 | 90 |

Table 2: Dose-Dependent Reduction of Infarct Volume by this compound in Mice [2][4]

| This compound Dose (mg/kg, i.p.) | Reduction in Total Infarction (%) |

| 15 | Not Significant |

| 30 | 29 |

| 60 | 66 |

Table 3: Improvement in Neurological Score and Cerebral Blood Flow [4]

| Treatment | Improvement in Neurological Score | Improvement in Local Cerebral Blood Flow |

| This compound (30 mg/kg, mice) | Significant improvement at 48h | 77% of baseline at 6h |

| This compound (30, 60, 90 mg/kg, rats) | Significant improvement throughout 7-day period | Not Reported |

Table 4: Therapeutic Window of this compound in Combination with AT-NPD1 in Rats [1]

| Time of Administration (post-MCAo) | Improvement in Behavior (%) | Reduction in T2WI Lesion Volume (%) |

| 3 hours | 50 | 93 |

| 4 hours | 56 | 90 |

| 5 hours | 33 | 82 |

| 6 hours | 26 | 84 |

Preclinical Development in Glioblastoma

More recently, the therapeutic potential of this compound has been explored in the context of glioblastoma, a highly aggressive brain tumor.

Combination Therapy in a Glioblastoma Mouse Model

In a mouse orthotopic tumor model using U87MG glioblastoma cells, this compound was evaluated both as a monotherapy and in combination with Avastin (a VEGF inhibitor) and Elovanoids (ELV, novel lipid mediators).[6]

Table 5: Reduction in Glioblastoma Tumor Growth with this compound and Combination Therapies [6]

| Treatment | Reduction in Tumor Growth (%) |

| This compound | 43 |

| Avastin | 77 |

| ELV | 86 |

| This compound + Avastin | 72 |

| ELV + this compound | 92 |

| ELV + Avastin | 96 |

Clinical Development Status

A thorough search of publicly available clinical trial registries did not yield any results for clinical trials specifically investigating "this compound." This suggests that this compound has not yet entered human clinical trials or may be under development under a different designation.

Conclusion

This compound is a promising preclinical drug candidate with a well-defined mechanism of action as a PAF receptor antagonist. It has demonstrated significant efficacy in animal models of ischemic stroke, showing a dose-dependent reduction in brain injury and a favorable therapeutic window. Furthermore, its potential in combination therapy for glioblastoma warrants further investigation. While detailed in vitro characterization and a specific synthesis protocol are not publicly available, the existing preclinical data strongly support the continued development of this compound as a potential therapeutic for a range of neurological and inflammatory conditions. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to pave the way for potential clinical evaluation.

References

- 1. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superior Neuroprotective Efficacy of this compound, a Novel Platelet-Activating Factor Antagonist, in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Q&A with LSU Neuroscientist Dr. Nicolás Bazan on Alzheimer’s Disease, Risk, and Hope [lsu.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to LAU-0901: A Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAU-0901 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and neuropathological processes. Structurally, it is a 1,4-dihydropyridine derivative with significant neuroprotective properties demonstrated in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of this compound. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the 1,4-dihydropyridine class of compounds. Its chemical structure is characterized by a central dihydropyridine ring substituted with methyl groups and two distinct ester functionalities.

Chemical Name: 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylic acid, 3-[2-(3,4-dichlorophenoxy)ethyl] 5-[2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl] ester

Alternative Name: 2,4,6-Trimethyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylic Acid derivative

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₉Cl₂N₃O₇ | Chemical Supplier Data |

| Molecular Weight | 612.5 g/mol | Chemical Supplier Data |

| CAS Number | 727358-25-0 | Chemical Supplier Data |

| Appearance | Solid | Inferred from supplier data |

| Solubility | Soluble in DMSO | Chemical Supplier Data |

| SMILES | O=C(C1=C(C)NC(C)=C(C1C)C(OC(CN2CCOCC2)CN3CCOCC3)=O)OCCOC4=CC=C(C(Cl)=C4)Cl | Chemical Supplier Data |

| InChI | InChI=1S/C29H39Cl2N3O7/c1-19-26(28(35)40-15-14-39-22-4-5-24(30)25(31)16-22)20(2)32-21(3)27(19)29(36)41-23(17-33-6-10-37-11-7-33)18-34-8-12-38-13-9-34/h4-5,16,19,23,32H,6-15,17-18H2,1-3H3 | Chemical Supplier Data |

Biological Properties and Mechanism of Action

This compound functions as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and neuronal signaling.[1] By blocking the PAF receptor, this compound can mitigate the downstream effects of PAF, which are often pro-inflammatory and neurotoxic, particularly in the context of cerebral ischemia.[1]

Mechanism of Action: PAF Receptor Antagonism

The PAF receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, PAF, the receptor activates intracellular signaling cascades, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mediate a variety of cellular responses, including an increase in intracellular calcium, activation of protein kinase C (PKC), and the release of pro-inflammatory mediators. This compound competitively binds to the PAF receptor, thereby preventing PAF from initiating this signaling cascade.

Preclinical Efficacy

Extensive preclinical studies have demonstrated the neuroprotective effects of this compound in animal models of focal cerebral ischemia. Administration of this compound has been shown to significantly reduce infarct volume and improve neurological outcomes in both rats and mice.[1]

| Animal Model | Dosing (mg/kg) | Route | Key Findings | Reference |

| Rat (MCAo) | 30, 60, 90 | i.p. | Reduced total infarct volume by 76%, 88%, and 90% respectively; Improved neurological scores. | [1] |

| Mouse (MCAo) | 30, 60 | i.p. | Reduced total infarction by 29% and 66% respectively; Improved neurological scores. | [1] |

| Mouse (MCAo) | 30 | i.p. | Improved local cerebral blood flow (LCBF) by 77% of baseline at 6 hours. | [1] |

In addition to its neuroprotective effects in stroke models, this compound has also been shown to inhibit apoptosis, suppress the chemotaxis of inflammatory cells, and protect photoreceptors from light-induced oxidative stress.[1] One in vitro study demonstrated that this compound at a concentration of 100 nM significantly inhibited amyloid- and cytokine-induced COX-2 RNA levels.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro characterization of this compound are not explicitly detailed in peer-reviewed literature. However, based on the known chemistry of 1,4-dihydropyridines and standard pharmacological assays, representative methodologies can be outlined.

Synthesis of this compound (Representative Hantzsch Dihydropyridine Synthesis)

The synthesis of the 1,4-dihydropyridine core of this compound can be achieved via a Hantzsch-type condensation reaction. This would involve the reaction of an aldehyde, a β-ketoester, and an enamine or ammonia. The specific synthesis of this compound would require the appropriate ester derivatives of the β-ketoester and the enamine to introduce the dichlorophenoxyethyl and morpholinylethyl side chains.

General Procedure:

-

Reactant Mixing: In a suitable solvent (e.g., ethanol, isopropanol), combine the aldehyde, the two distinct β-ketoester derivatives, and the ammonia source.

-

Reaction: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous workup to remove any inorganic salts.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro PAF Receptor Binding Assay (Representative Protocol)

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. This protocol outlines the general steps for assessing the binding of this compound to the PAF receptor.

Materials:

-

Receptor Source: Membranes from cells or tissues known to express the PAF receptor (e.g., human platelets, transfected cell lines).

-

Radioligand: [³H]-PAF (Tritiated PAF).

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled PAF.

-

Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., Tris-HCl with MgCl₂ and BSA).

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In microtiter plates, combine the receptor preparation, a fixed concentration of [³H]-PAF, and varying concentrations of this compound in the assay buffer. For the determination of total binding, this compound is omitted. For non-specific binding, a saturating concentration of unlabeled PAF is added instead of this compound.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound [³H]-PAF from the free radioligand in the solution.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action as a PAF receptor antagonist. Its efficacy in preclinical models of cerebral ischemia warrants further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, which can aid researchers and drug development professionals in designing and executing further studies to explore the full therapeutic potential of this compound. While some specific experimental data remains proprietary, the information and representative protocols presented herein offer a solid starting point for the scientific exploration of this compound.

References

LAU-0901: A Technical Whitepaper on its Anti-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAU-0901, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, has demonstrated significant therapeutic potential, primarily in neuroprotective roles against ischemic injury. A core component of its mechanism of action is the inhibition of apoptosis. This document provides a comprehensive technical overview of the anti-apoptotic effects of this compound, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer. Platelet-Activating Factor (PAF), a potent phospholipid mediator, has been implicated in promoting apoptotic processes in various cell types, particularly neurons, through its interaction with the PAF receptor (PAF-R).

This compound emerges as a key molecule of interest due to its high selectivity and potency as a PAF-R antagonist. By blocking the binding of PAF to its receptor, this compound effectively mitigates the downstream signaling cascades that lead to inflammation and, critically, apoptosis. This whitepaper consolidates the current understanding of this compound's role in apoptosis inhibition, with a focus on its molecular mechanisms and experimental validation.

Quantitative Data on Apoptosis Inhibition

| Model System | Assay | Treatment | Result | Reference |

| Rat Model of Light-Induced Retinal Damage | TUNEL Assay | This compound | 70% decrease in the number of TUNEL-positive photoreceptor nuclei. | [1] |

| Rat Model of Light-Induced Retinal Damage | Western Blot | This compound | 66% decrease in the light-induced upregulation of DNA polymerase γ. | [1] |

| In vitro (amyloid- and cytokine-induced inflammation) | COX-2 RNA levels | 100 nM this compound | Significant inhibition of COX-2 RNA levels.[2] | [2] |

Signaling Pathways

This compound exerts its anti-apoptotic effects by antagonizing the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor. Activation of PAF-R by PAF can trigger multiple downstream signaling cascades that promote apoptosis. The primary mechanism of this compound is the blockade of these pathways at their origin.

General PAF-R Signaling Cascade

The binding of PAF to its receptor initiates a conformational change, leading to the activation of associated G-proteins (Gq and Gi). This activation triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. These events can culminate in the activation of pro-inflammatory and pro-apoptotic transcription factors.

This compound's Intervention in the Intrinsic Apoptotic Pathway

Evidence suggests that this compound's anti-apoptotic action involves the intrinsic, or mitochondrial, pathway of apoptosis. In a model of light-induced retinal damage, this compound was shown to prevent changes in the Translocase of the Outer Mitochondrial Membrane 20 (TOM20), a protein involved in the import of pro-apoptotic proteins like BAX into the mitochondria. By stabilizing mitochondrial function, this compound likely prevents the release of cytochrome c and the subsequent activation of the caspase cascade.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anti-apoptotic effects of this compound. These should be optimized for specific cell types and experimental conditions.

In Vitro Cell Culture and Treatment

-

Cell Lines: Photoreceptor cell lines (e.g., 661W), neuroblastoma cell lines (e.g., SH-SY5Y), or primary neuronal cultures are suitable models.

-

Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).

-

Apoptosis Induction: Induce apoptosis using a relevant stimulus, such as hydrogen peroxide (for oxidative stress), staurosporine, or PAF.

-

This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM, based on the 100 nM effective concentration for COX-2 inhibition) for a suitable duration (e.g., 1-2 hours) before adding the apoptotic stimulus.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

-

Labeling: Incubate fixed and permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.

-

Detection:

-

For fluorescently labeled dUTPs, visualize directly using a fluorescence microscope.

-

For Br-dUTP, use a fluorescently labeled anti-BrdU antibody for detection.

-

-

Quantification: Count the number of TUNEL-positive cells relative to the total number of cells (counterstained with DAPI) in multiple fields of view.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

-

Cell Lysis: Lyse the treated cells to release cellular contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspase-3/7 (e.g., containing the DEVD sequence).

-

Measurement: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.

Mitochondrial Membrane Potential Assay

This assay assesses the integrity of the mitochondrial membrane, which is compromised during early apoptosis.

-

Dye Loading: Incubate live cells with a potentiometric dye such as TMRE or JC-1.

-

Analysis:

-

TMRE: In healthy cells, TMRE accumulates in the mitochondria, producing a bright red fluorescence. In apoptotic cells with depolarized mitochondria, the fluorescence intensity decreases.

-

JC-1: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells, the dye remains in its monomeric form in the cytoplasm, emitting green fluorescence.

-

-

Quantification: Measure the fluorescence intensity or the ratio of red to green fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

Conclusion

This compound demonstrates a clear anti-apoptotic effect, primarily through the antagonism of the PAF receptor and the subsequent stabilization of the mitochondrial apoptotic pathway. The available data, though predominantly from in vivo neuroprotection models, strongly supports its role in preventing programmed cell death. Further in vitro studies are warranted to fully elucidate the dose-dependent anti-apoptotic efficacy and the precise molecular interactions within the signaling cascade. The experimental protocols and pathway diagrams provided in this whitepaper offer a foundational framework for researchers to further investigate and harness the therapeutic potential of this compound in apoptosis-related pathologies.

References

Methodological & Application

Application Notes and Protocols: Utilizing LAU-0901 in a Middle Cerebral Artery Occlusion (MCAo) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAU-0901 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] In the context of ischemic stroke, PAF is a bioactive phospholipid that accumulates during ischemia-reperfusion, contributing to inflammation, platelet aggregation, and neuronal damage.[3][4] By blocking the PAF receptor, this compound has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia, making it a promising therapeutic candidate for stroke.[1][2][3][5] These application notes provide a comprehensive guide for the use of this compound in a rat or mouse model of middle cerebral artery occlusion (MCAo), a widely accepted model that mimics human ischemic stroke.[6]

Mechanism of Action

During cerebral ischemia and reperfusion, an overproduction of PAF occurs, which binds to its receptor (PAF-R) on various cell types including neurons, microglia, astrocytes, and endothelial cells.[7][8] This interaction triggers a cascade of detrimental downstream signaling pathways, leading to:

-

Neuroinflammation: Activation of microglia and subsequent release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][8][9]

-

Excitotoxicity: Potentiation of glutamate-mediated neurotoxicity.

-

Oxidative Stress: Generation of reactive oxygen species (ROS).

-

Vascular Permeability: Increased blood-brain barrier permeability and edema formation.[8]

This compound competitively binds to the PAF receptor, thereby inhibiting these downstream effects and conferring neuroprotection.[1][7]

Caption: this compound Mechanism of Action in Ischemic Stroke.

Data Presentation

Table 1: Dose-Response of this compound on Infarct Volume in Rodent MCAo Models

| Species | Model Duration | This compound Dose (mg/kg) | Administration Route | Timing of Administration | Reduction in Total Infarct Volume (%) | Reference |

| Rat (Sprague-Dawley) | 2h MCAo | 30 | i.p. | 2h post-MCAo onset | 76 | [3][4] |

| Rat (Sprague-Dawley) | 2h MCAo | 60 | i.p. | 2h post-MCAo onset | 88 | [3][4] |

| Rat (Sprague-Dawley) | 2h MCAo | 90 | i.p. | 2h post-MCAo onset | 90 | [3][4] |

| Mouse (C57BL/6) | 1h MCAo | 15 | i.p. | 1h post-MCAo onset | No significant reduction | [4] |

| Mouse (C57BL/6) | 1h MCAo | 30 | i.p. | 1h post-MCAo onset | 29 | [3] |

| Mouse (C57BL/6) | 1h MCAo | 60 | i.p. | 1h post-MCAo onset | 66 | [3] |

Table 2: Effect of this compound on Neurological Deficit Scores in Rats (2h MCAo)

| Treatment Group | Time Point | Total Neurological Score (Mean ± SEM) | Improvement vs. Vehicle | Reference |

| Vehicle | Day 1 | ~9 | - | [1] |

| This compound (60 mg/kg) | Day 1 | ~6.5 | 29% | [1] |

| Vehicle | Day 7 | ~7 | - | [1] |

| This compound (60 mg/kg) | Day 7 | ~4 | 42% | [1] |

| Vehicle | Day 28 | ~6 | - | [1] |

| This compound (60 mg/kg) | Day 28 | ~3.5 | 42% | [1] |

Note: Neurological scores are based on a 12-point scale where a higher score indicates greater deficit.[1]

Table 3: Histopathological and Cellular Outcomes with this compound Treatment in Rats (2h MCAo, 60 mg/kg)

| Outcome Measure | Vehicle Group | This compound Group | % Change | Reference |

| Non-infarcted Brain Tissue Loss (%) | 46.0 ± 10.3 | 16.3 ± 4.6 | -64.6 | [1][5] |

| Total Lesion Volume (mm³) | 68 ± 9 | 20 ± 6 | -70.6 | [1] |

| Microglial Infiltration (ED-1+ cells) | High | Significantly Attenuated | - | [2] |

| Astrocytic Survival (GFAP+ cells) | Low | Promoted | - | [2] |

| Neuronal Survival (NeuN+ cells) | Low | Promoted | - | [2] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAo) Model - Intraluminal Suture Method

This protocol is adapted from widely used methods for inducing focal cerebral ischemia in rats.[6][10][11]

Materials:

-

Male Sprague-Dawley rats (300-350 g)[10]

-

Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)[10]

-

4-0 nylon monofilament suture with a silicon-coated tip[10]

-

Surgical microscope or loupes

-

Standard microsurgical instruments

-

Heating pad to maintain body temperature at 37°C

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Ensure adequate anesthesia throughout the procedure. Shave the ventral neck area and sterilize the incision site.[11]

-

Vessel Exposure: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]

-

Suture Insertion:

-

Ligate the distal ECA.

-

Place temporary ligatures around the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the silicon-coated 4-0 nylon suture through the ECA into the ICA.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation until a mild resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).[10][11] A significant drop in cerebral blood flow (~80%) as measured by a laser Doppler flowmeter can confirm occlusion.[11]

-

-

Occlusion Period: Maintain the suture in place for the desired duration of ischemia (e.g., 2 hours).[1][5]

-

Reperfusion: After the occlusion period, carefully withdraw the suture to allow for reperfusion. Close the ECA stump and the neck incision.

-

Post-operative Care: Administer analgesics and allow the animal to recover in a warm, clean cage with easy access to food and water.[11]

Caption: Experimental Workflow for the Rat MCAo Model.

Preparation and Administration of this compound

Materials:

-

This compound (2,4,6-Trimethyl-1, 4-Dihydro-Pyridine-3, 5-Dicarboxylic Acid)[1]

-

Vehicle: 45% (w/v) 2-hydroxypropyl-β-cyclodextran in saline[1][2][5]

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 60 mg/kg dose in a 300g rat, prepare a solution that delivers 18 mg in a reasonable injection volume, typically 1 ml/kg).[2]

-

Administration: At the specified time point (e.g., 2 hours after the onset of MCAo), administer the prepared this compound solution or vehicle via intraperitoneal injection.[1][3][5]

Assessment of Neurological Deficit

A neurological examination should be performed at various time points post-MCAo (e.g., 1, 3, 7, and 28 days).[1][2][5] A common scoring system evaluates multiple sensorimotor functions.

Procedure:

-

Scoring: Use a standardized 12-point neurological scoring system that includes tests for postural reflexes, forelimb placing, and proprioception.[1] A score of 0 indicates normal function, while a score of 12 represents the maximal deficit.[1]

-

Evaluation: The tests should be conducted by an investigator blinded to the treatment groups to avoid bias.

Quantification of Infarct Volume

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)[11]

-

Brain matrix slicer

-

Image analysis software

Procedure:

-

Brain Extraction: At the study endpoint (e.g., day 7), euthanize the animal and carefully remove the brain.

-

Slicing: Chill the brain and slice it into 2-mm coronal sections using a brain matrix.[11]

-

TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes.[11] Viable tissue will stain red, while the infarcted tissue will remain white.[11]

-

Imaging and Analysis: Scan or photograph the stained sections. Use image analysis software to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres in each slice.

-

Volume Calculation: Calculate the infarct volume, correcting for edema to prevent overestimation of the injury.[11]

Conclusion

This compound demonstrates robust and sustained neuroprotective effects in the MCAo model of ischemic stroke.[1][3] It significantly reduces infarct volume, improves long-term neurological outcomes, and attenuates the inflammatory response to ischemia.[1][2] The protocols outlined here provide a standardized framework for investigating the therapeutic potential of this compound and similar neuroprotective compounds. These findings strongly support further investigation into this compound as a potential therapy for patients suffering from ischemic stroke.[2]

References

- 1. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superior Neuroprotective Efficacy of this compound, a Novel Platelet-Activating Factor Antagonist, in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Neuroprotection by a PAF Antagonist Plus a Docosanoid in Experimental Ischemic Stroke: Dose-Response and Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet-activating factor receptor (PAFR) plays a crucial role in experimental global cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokines: Their Role in Stroke and Potential Use as Biomarkers and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MCAO Model Establishment [bio-protocol.org]

Application Notes and Protocols for LAU-0901 in In Vivo Stroke Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of LAU-0901, a novel Platelet-Activating Factor (PAF) receptor antagonist, in preclinical in vivo models of ischemic stroke.

Introduction

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. In the context of ischemic stroke, the overproduction of PAF contributes to a pro-inflammatory cascade, exacerbating brain injury. By blocking the PAF receptor, this compound has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia, leading to reduced infarct volumes, improved neurological outcomes, and long-term behavioral recovery.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the recommended dosages and reported efficacy of this compound in rat and mouse models of stroke.

Table 1: Recommended Dosage of this compound in Rats

| Strain | Stroke Model | Dosage | Administration Route | Vehicle | Timing of Administration | Key Outcomes |

| Sprague-Dawley | 2-hour Middle Cerebral Artery Occlusion (MCAo) | 30, 60, 90 mg/kg | Intraperitoneal (i.p.) | 45% Cyclodextran | 2 hours after onset of MCAo | Dose-dependent reduction in total infarct volume (76%, 88%, and 90% respectively); Improved neurological scores.[1][2] |

| Sprague-Dawley | 2-hour MCAo | 60 mg/kg | i.p. | 45% Cyclodextran | 2 hours after onset of MCAo | Enduring neuroprotection with improved behavior throughout a 30-day survival period.[3][5] |

| Sprague-Dawley | 2-hour MCAo | 45, 60 mg/kg | i.p. | 45% Cyclodextran | 3 hours after stroke onset | Significant improvement in behavioral function and reduction in cerebral infarction volume.[6] |

Table 2: Recommended Dosage of this compound in Mice

| Strain | Stroke Model | Dosage | Administration Route | Vehicle | Timing of Administration | Key Outcomes |

| C57BL/6 | 1-hour MCAo | 15, 30, 60 mg/kg | i.p. | Not specified | 1 hour after onset of MCAo | 30 and 60 mg/kg doses reduced total infarction by 29% and 66% respectively; Improved local cerebral blood flow.[1][2] |

Experimental Protocols

Preparation of this compound Solution

-

Vehicle Preparation : Prepare a 45% (w/v) solution of cyclodextran in sterile saline or water for injection.

-

This compound Dissolution : Dissolve this compound in the 45% cyclodextran vehicle to the desired concentration (e.g., 30, 60, or 90 mg/mL for a 1 mL/kg injection volume). Ensure complete dissolution.

In Vivo Stroke Model: Middle Cerebral Artery Occlusion (MCAo)

A widely used model for inducing focal cerebral ischemia is the intraluminal suture method for MCAo.

Materials:

-

Anesthetized rodent (rat or mouse)

-

Poly-L-lysine-coated intraluminal nylon suture

-

Surgical instruments

-

Temperature monitoring and control system

Procedure:

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce the poly-L-lysine-coated suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

For transient ischemia, the suture is left in place for a defined period (e.g., 1 or 2 hours) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.

-

Close the incision and allow the animal to recover from anesthesia.

Administration of this compound

-

At the designated time point post-MCAo (e.g., 1, 2, or 3 hours), administer the prepared this compound solution via intraperitoneal (i.p.) injection.

-

The vehicle control group should receive an equivalent volume of the 45% cyclodextran solution.

Assessment of Outcomes

Neurological Scoring:

-

Evaluate neurological deficits at various time points post-MCAo (e.g., 1, 2, 3, and 7 days) using a standardized neurological scoring system. This can include assessments of motor function, sensory function, and reflexes.

Infarct Volume Measurement:

-

At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brain and section it coronally.

-

Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) or other suitable stains to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Behavioral Tests:

-

For long-term studies, a battery of behavioral tests can be employed to assess motor and cognitive function, such as the rotarod test, cylinder test, or Morris water maze.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a stroke model.

Signaling Pathway of this compound in Ischemic Stroke

Caption: this compound blocks the pro-inflammatory cascade in ischemic stroke.

Conclusion

This compound demonstrates robust neuroprotective effects in in vivo models of ischemic stroke. The recommended dosages of 30-90 mg/kg in rats and 30-60 mg/kg in mice, administered intraperitoneally within a few hours of stroke onset, have been shown to significantly reduce brain damage and improve functional outcomes. These protocols and data provide a solid foundation for further preclinical research and development of this compound as a potential therapeutic for ischemic stroke.

References

- 1. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Superior Neuroprotective Efficacy of this compound, a Novel Platelet-Activating Factor Antagonist, in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

Application Notes and Protocols for LAU-0901 Administration in Rodent Studies

Introduction

LAU-0901 is a novel, potent, and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] It has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia.[1][2][3] PAF is a bioactive phospholipid that accumulates during ischemia-reperfusion, contributing to neuronal damage through the activation of platelets, neutrophils, and pro-inflammatory signaling pathways.[1][4] By blocking the PAF receptor, this compound mitigates these detrimental effects, leading to reduced infarct volume, improved neurological outcomes, and enhanced cerebral blood flow.[1][3] These application notes provide a comprehensive overview of the administration protocols for this compound in rodent studies based on established preclinical research.

Data Presentation

Table 1: Summary of this compound Administration Protocols and Efficacy in Rats (Sprague-Dawley)

| Parameter | Dose-Response Study | Long-Term Survival Study |

| This compound Doses | 30, 60, 90 mg/kg | 60 mg/kg |

| Vehicle | 45% Cyclodextrin | 45% Cyclodextran |

| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Time of Administration | 2 hours post-MCAo | 2 hours post-MCAo |

| Ischemia Model | 2-hour Middle Cerebral Artery Occlusion (MCAo) | 2-hour Middle Cerebral Artery Occlusion (MCAo) |

| Key Efficacy Outcomes | - Infarct volume reduction: 76% (30mg/kg), 88% (60mg/kg), 90% (90mg/kg)[1] - Significant improvement in neurological score[1] | - Sustained behavioral improvement up to 30 days[2] - 20% increase in preserved brain tissue at 30 days[3] |

Table 2: Summary of this compound Administration Protocols and Efficacy in Mice (C57BL/6)

| Parameter | Dose-Response Study |

| This compound Doses | 15, 30, 60 mg/kg |

| Vehicle | Not explicitly stated, but likely 45% Cyclodextrin |

| Administration Route | Intraperitoneal (i.p.) |

| Time of Administration | 1 hour post-MCAo |

| Ischemia Model | 1-hour Middle Cerebral Artery Occlusion (MCAo) |

| Key Efficacy Outcomes | - Infarct volume reduction: 29% (30mg/kg), 66% (60mg/kg)[1] - Improved local cerebral blood flow (LCBF) by 77% of baseline at 6h (30mg/kg)[1][3] |

Experimental Protocols

Preparation of this compound Solution

Objective: To prepare this compound for intraperitoneal administration in rodents.

Materials:

-

This compound powder

-

45% (w/v) Cyclodextrin solution in sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (25-27G)[5]

Procedure:

-

Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the weight of the animal.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of 45% Cyclodextrin solution to achieve the final desired concentration.

-

Vortex the tube vigorously until the this compound is completely dissolved.[6]

-

Draw the solution into a sterile syringe fitted with an appropriate gauge needle for administration.

Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAo)

Objective: To induce a reproducible model of stroke in rats or mice to test the efficacy of this compound.

Materials:

-

Sprague-Dawley rats or C57BL/6 mice[1]

-

Anesthesia (e.g., Isoflurane)[3]

-

Surgical instruments

-

Poly-L-lysine-coated intraluminal nylon suture[2]

-

Temperature monitoring and control system[3]

Procedure (Rat Model): [2]

-

Anesthetize the rat (e.g., with isoflurane).

-

Induce 2 hours of temporary middle cerebral artery occlusion (MCAo) using a poly-L-lysine-coated intraluminal nylon suture.

-

Monitor and maintain the animal's body temperature at 36-37°C throughout the surgical procedure.[3]

-

After the 2-hour occlusion period, withdraw the suture to allow for reperfusion.

-

Administer this compound or vehicle at the specified time post-MCAo onset (e.g., 2 hours).

Intraperitoneal (i.p.) Administration of this compound

Objective: To administer the prepared this compound solution to the rodent model.

Procedure:

-

Gently restrain the animal.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity.[5]

-

Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.

-

Inject the this compound solution slowly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

Neurological and Histological Assessment

Objective: To evaluate the neuroprotective effects of this compound.

Procedures:

-

Neurological Scoring: Evaluate the neurological status of the animals at various time points (e.g., 1, 2, 3, and 7 days post-MCAo) using a standardized neurological scoring system.[1][2]

-

Histopathology: At the end of the study period (e.g., 7 or 30 days), perfuse the animals and prepare brain sections. Stain with triphenyltetrazolium chloride (TTC) or other appropriate stains (e.g., Nissl, GFAP) to determine the infarct volume and assess neuronal survival.[2][3]

Visualizations

References

- 1. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superior Neuroprotective Efficacy of this compound, a Novel Platelet-Activating Factor Antagonist, in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. az.research.umich.edu [az.research.umich.edu]

- 6. Synergistic Neuroprotection by a PAF Antagonist Plus a Docosanoid in Experimental Ischemic Stroke: Dose-Response and Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

LAU-0901: In Vitro Application Notes and Protocols for Neuronal Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of LAU-0901, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, in neuronal cell cultures. The provided protocols are designed to facilitate the investigation of its neuroprotective and anti-inflammatory properties.

This compound has demonstrated significant neuroprotective effects in in vivo models of cerebral ischemia by reducing infarct volume, improving neurological outcomes, and mitigating inflammation.[1][2][3] While detailed in vitro studies are limited in publicly available literature, the known mechanism of action of this compound as a PAF receptor antagonist allows for the design of robust in vitro assays to explore its therapeutic potential in neuronal and glial cell cultures. One study has indicated that this compound can inhibit amyloid- and cytokine-induced COX-2 RNA levels at a concentration of 100 nM in vitro.[2]

Mechanism of Action: PAF Receptor Antagonism

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that, under pathological conditions like ischemia, contributes to neuronal damage through a cascade of detrimental events. PAF binds to its G-protein coupled receptor (PAFR) on neurons and glial cells, initiating signaling pathways that lead to excitotoxicity, inflammation, and apoptosis. This compound exerts its neuroprotective effects by blocking this initial step.

References

- 1. This compound, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Combining LAU-0901 with Avastin for Enhanced Anti-Tumor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the combination therapy of LAU-0901, a Platelet-Activating Factor (PAF) receptor antagonist, and Avastin® (bevacizumab), a monoclonal antibody targeting Vascular Endothelial Growth Factor (VEGF). The rationale for this combination lies in the potential for synergistic anti-tumor effects by simultaneously targeting distinct but complementary pathways involved in tumor growth, inflammation, and angiogenesis. Avastin inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis, by neutralizing VEGF-A.[1][2][3][4][5] this compound, on the other hand, blocks the pro-inflammatory and pro-proliferative signaling mediated by the PAF receptor, which has been implicated in cancer progression. This dual-pronged approach offers a promising strategy to overcome resistance and enhance therapeutic outcomes in various cancer types, with preclinical evidence demonstrating significant synergistic effects in glioblastoma models.[6][7][8][]

Data Presentation: In Vivo Efficacy of this compound and Avastin Combination

The following tables summarize the quantitative data from a preclinical study evaluating the combination of this compound and Avastin in a mouse model of glioblastoma multiforme (GBM) using U87MG tumor cells.[6][7][8][]

Table 1: Reduction in Bioluminescent Intracranial Tumor Growth by Day 30 [6][7][8][]

| Treatment Group | Mean Reduction in Tumor Growth (%) |

| Saline (Control) | 0 |

| This compound | 43 |

| Avastin | 77 |

| This compound + Avastin | 72 |

Table 2: Reduction in Tumor Volume by MRI on Day 30 [6][7][8]

| Treatment Group | Mean Reduction in Tumor Volume (%) |

| Saline (Control) | 0 |

| This compound | 37 |

| Avastin | 67 |

| This compound + Avastin | 69 |

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Avastin and this compound.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of the this compound and Avastin combination therapy.

In Vivo Xenograft Model Protocol

This protocol is adapted from studies on glioblastoma xenografts.[6][7][8][]

1. Cell Culture and Animal Model:

-

Cell Line: Human glioblastoma U87MG cells expressing luciferase (U87MG-luc) are recommended for non-invasive tumor monitoring.

-

Animals: Female athymic nude mice (6-8 weeks old) are suitable for this xenograft model.

2. Tumor Cell Implantation:

-

Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Stereotactically inject U87MG-luc cells (e.g., 5 x 10^5 cells in 5 µL of sterile PBS) into the right striatum of the brain.

3. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth via bioluminescent imaging (BLI) starting from day 7 post-implantation.

-

Once tumors reach a predetermined size (e.g., a consistent BLI signal), randomize mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).

-

Group 2: this compound monotherapy.

-

Group 3: Avastin monotherapy.

-

Group 4: this compound and Avastin combination therapy.

-

4. Drug Administration:

-

This compound: Administer intraperitoneally (i.p.) at a dose determined by prior dose-response studies (e.g., a dose that shows modest single-agent activity).

-

Avastin: Administer via i.p. injection at a clinically relevant dose (e.g., 5-10 mg/kg).

-

Treatment Schedule: Administer treatments on a predetermined schedule (e.g., twice weekly for 3-4 weeks).

5. Efficacy Assessment:

-

Tumor Growth: Monitor tumor growth weekly using BLI. Quantify the photon flux for each mouse.

-

Tumor Volume: At the end of the study, perform magnetic resonance imaging (MRI) to determine the final tumor volume.

-